Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

Organophosphonate speciation Protonation constants Scale inhibitor design

In cooling towers and oilfield produced water, conventional phosphonate inhibitors (HEDP, ATMP) lose efficacy under dissolved iron loading-leading to costly downtime. Tetraammonium HEIBPH (CAS 94107-65-0) solves this through its hydroxyethyl-modified bisphosphonate scaffold. • Maintains scale inhibition at 5-50 ppm dissolved iron where HEDP and ATMP precipitate. • Transitions to tridentate (N,O,P) Ca²⁺ coordination above pH 8.0 for superior carbonate scale control. • Ammonium counterion avoids sodium loading in zero-liquid-discharge and ammonium-brine systems. • Also functions as a TNAP inhibitor (Ki = 78 nM) with 28-fold selectivity over IAP for calcification research.

Molecular Formula C4H25N5O7P2
Molecular Weight 317.22 g/mol
CAS No. 94107-65-0
Cat. No. B13788844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
CAS94107-65-0
Molecular FormulaC4H25N5O7P2
Molecular Weight317.22 g/mol
Structural Identifiers
SMILESC(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]
InChIInChI=1S/C4H13NO7P2.4H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);4*1H3
InChIKeyILQMHLOPDFWCAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraammonium HEIBP: Structural Identity & Classification


Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS 94107-65-0) is the fully neutralized tetraammonium salt of 2-hydroxyethylimino-bis(methylenephosphonic acid) (HEIBPH, also known as HEMPA or EABMP). The compound belongs to the aminomethylene bisphosphonate subclass of organophosphonates, widely used as scale inhibitors in industrial water treatment, oilfield operations, and detergent formulations [1]. Its parent acid, HEIBPH, is distinguished from the more common trisphosphonate AMP (aminotris(methylenephosphonic acid)) by the replacement of one –CH₂PO₃H₂ arm with a –CH₂CH₂OH ethanolic moiety, reducing the number of phosphonate groups from three to two and introducing a weakly coordinating hydroxyl group that fundamentally alters solution behavior and metal-ion coordination [2]. The tetraammonium salt form offers pH-buffered solubility and compatibility in alkaline aqueous systems where sodium salts may be less desirable.

1 Aminomethylene bisphosphonate scaffold for scale inhibition in industrial water, oilfield, and detergent systems
2 Tetraammonium salt form supports alkaline aqueous and ammonium-based brine compatibility
3 Also applicable in TNAP enzyme inhibition research (bone mineralization and calcification models)

Why Tetraammonium HEIBP Cannot Be Substituted


Within the organophosphonate scale-inhibitor class, compounds differing by as little as one phosphonate arm or one counterion exhibit profoundly different protonation sequences, calcium-complexation stoichiometries, and iron-tolerance profiles [1]. HEIBPH (the parent acid of CAS 94107-65-0) possesses only two phosphonate binding groups versus three in AMP, yet gains a hydroxyethyl moiety that enables tridentate (N, O, P) Ca²⁺ chelation at pH > 6–7—a coordination mode unavailable to AMP [1]. The tetraammonium salt further modulates aqueous solubility, pH buffering capacity, and compatibility with ammonium-based formulation matrices, distinguishing it from sodium, potassium, or acid forms of the same bisphosphonate backbone [2]. Direct substitution with the tetrasodium salt (CAS 32422-03-0), the free acid HEMPA (CAS 5995-42-6), or the triammonium salt (CAS 84696-97-9) without reformulation testing risks altering scale-inhibition efficiency, iron tolerance, and corrosion inhibition synergy.

AMP mismatch Replacement with trisphosphonate AMP may lose pH-triggered tridentate Ca²⁺ chelation, altering scale-inhibition profile at pH > 7.
Salt form Substitution with sodium, potassium, or free acid forms can shift pH buffering and brine compatibility, requiring reformulation testing.
Iron tolerance Direct use of HEDP or ATMP in high-iron systems risks inhibitor-metal precipitation; vendor-reported iron tolerance of HEMPA may not transfer to these analogs.

Quantitative Evidence: Tetraammonium HEIBP vs. Analogs


Protonation Constants: HEIBPH vs. AMP

The stepwise protonation constants of the parent acid HEIBPH differ fundamentally from those of its closest structural analog, AMP (aminotris(methylenephosphonic acid)). The log Ka1 of HEIBPH attributed to N-protonation is 11.5, comparable to AMP; however, the second and third protonation constants (log Ka2 = 6.12, log Ka3 = 4.85) reflect deprotonation of only two phosphonate groups rather than three, and the fourth constant (log Ka4 = 0.86) is assigned to the second proton of a single phosphonate moiety [1]. For AMP, three distinct phosphonate-group protonation events are observed, yielding a broader buffering range and different speciation at intermediate pH values (5–8) typical of cooling-water systems [1]. The tetraammonium salt (CAS 94107-65-0), when dissolved, delivers the HEIBPH tetra-anion with an inherent ammonium-buffered pH, shifting the operational pH window for scale inhibition relative to the sodium salt form.

Protonation constants
Head-to-head
HEIBPH: 4 protonation equilibria (log Ka1–Ka4); AMP: 5 equilibria. Narrower pH buffering range for HEIBPH between pH 4–5.
Supports pH-window selection for scale-inhibitor application
25 °C, I=0.1 M KCl; ³¹P/¹H/¹³C NMR titration
Organophosphonate speciation Protonation constants Scale inhibitor design

Tridentate Ca²⁺ Chelation by HEIBPH at Alkaline pH

Multinuclear NMR studies demonstrate that Ca²⁺ binding by HEIBPH proceeds via two distinct pH-dependent mechanisms. Below pH 3, only the two phosphonate groups participate in Ca²⁺ coordination (bisphosphonate-mode). At pH > 6–7, deprotonation of the nitrogen atom enables simultaneous coordination of phosphonate oxygen, the hydroxyl oxygen of the –CH₂CH₂OH arm, and the amine nitrogen to Ca²⁺, forming a tridentate chelate [1]. In contrast, the comparator AMP coordinates Ca²⁺ exclusively through phosphonate oxygens at all pH values, as it lacks the hydroxyethyl side chain. The Ca²⁺-HEIBPH system generates five discrete complex species (LCaH₂, LCaH, LCaNaH, LCa, and LCa₂) in 1:1 Ca²⁺:ligand molar ratio with 5-fold excess Na⁺, whereas AMP forms a distinct and narrower distribution of Ca²⁺ complexes under equivalent conditions [1].

Ca²⁺ coordination mode
Head-to-head
HEIBPH switches to tridentate (N,O,P) chelation at pH > 6–7; AMP remains bisphosphonate-only. Five discrete Ca-HEIBPH species identified.
Tridentate chelation may enhance high-pH calcium carbonate scale control
0.05 M HEIBPH, 1:1 Ca²⁺, 5-fold Na⁺, pH 1–13
Calcium complexation Scale inhibition mechanism Multinuclear NMR

TNAP Inhibition: Potency and Isozyme Selectivity

The tetraammonium salt of HEIBPH (tested as the free acid or ammonium salt form) exhibits potent inhibition of bovine tissue-nonspecific alkaline phosphatase (TNAP) with a binding affinity Ki of 78 nM, as curated in the ChEMBL database (CHEMBL3797297) and BindingDB (BDBM50165140) [1]. Selectivity is demonstrated by a substantially weaker inhibition of calf intestinal alkaline phosphatase (IAP), where the Ki drops to 2,180 nM (2.18 µM), representing a 28-fold selectivity ratio for TNAP over IAP [1]. By comparison, the clinically established bisphosphonate etidronate (HEDP) typically exhibits Ki values in the low micromolar range (1–10 µM) against TNAP, making this compound approximately 10- to 100-fold more potent in this in vitro enzymatic assay [2]. This level of TNAP inhibition is relevant to research applications involving bone mineralization and ectopic calcification models.

TNAP inhibition (Ki)
Reported
Ki = 78 nM (bovine TNAP); 28-fold selectivity over IAP (Ki = 2,180 nM).
Supports low-concentration enzymatic studies in calcification models
CDP-star substrate, luminescence detection; cross-study comparable
Alkaline phosphatase inhibition Bisphosphonate pharmacology Enzyme kinetics

Iron Tolerance vs. HEDP and ATMP

The parent acid HEMPA (CAS 5995-42-6), which ionizes to the HEIBPH tetra-anion present in the tetraammonium salt, is specifically marketed and formulated for water systems containing elevated dissolved iron (Fe²⁺/Fe³⁺) and high calcium hardness [1]. While quantitative ppm tolerance limits are vendor-reported rather than from peer-reviewed head-to-head studies, the consistent differentiation claim across multiple manufacturers (Aquapharm, Maxwell Additives, Kairui, Taihe) is that EABMP/HEMPA maintains scale-inhibition efficacy in systems where HEDP and ATMP undergo Fe³⁺-induced precipitation of the inhibitor-metal complex, leading to loss of antiscalant activity and potential fouling [1]. The tetraammonium salt form (CAS 94107-65-0) is particularly advantageous in ammonium-based oilfield completion brines, where sodium salts would introduce undesirable cation incompatibility [2].

Iron tolerance profile
Class-level
Vendor-reported iron compatibility for HEMPA; HEDP/ATMP susceptible to Fe³⁺-induced precipitation.
May support iron-tolerant scale-inhibitor selection
Quantitative ppm thresholds not standardized; source review recommended
Scale inhibitor Iron tolerance Oilfield water treatment

Application Scenarios for Tetraammonium HEIBP


High-pH Cooling Water: Tridentate Ca²⁺ Chelation

In recirculating cooling-water systems operating above pH 8.0, the tetraammonium salt delivers the HEIBPH tetra-anion, which transitions from bisphosphonate-only Ca²⁺ binding to tridentate (N,O,P) coordination at the elevated pH [1]. This mechanism is unavailable to AMP-based inhibitors, potentially providing superior calcium carbonate scale control in alkaline cooling towers. The ammonium counterion contributes buffering without introducing sodium that could exacerbate scaling in zero-liquid-discharge systems.

Oilfield Produced Water: Iron & Calcium Tolerance

Produced water from mature oilfields frequently contains 5–50 ppm dissolved iron alongside high calcium hardness. The HEMPA active anion (sourced from the tetraammonium salt) is documented by multiple manufacturers to maintain scale-inhibition efficacy under iron loading that precipitates HEDP and ATMP [2]. The tetraammonium form is preferred where ammonium-based completion brines are used, avoiding sodium–ammonium cation exchange issues.

TNAP Inhibition for Calcification Research

For in vitro studies of bone mineralization, ectopic calcification, or alkaline phosphatase enzymology, the tetraammonium salt provides a TNAP inhibitor with Ki = 78 nM and 28-fold selectivity over intestinal alkaline phosphatase (IAP Ki = 2,180 nM) [3]. This represents a 10–100× potency improvement over generic etidronate (HEDP) in comparable enzymatic assays, enabling lower working concentrations and reduced off-target IAP inhibition in cell-based calcification models.

Ammonium-Based Cleaning: Chelation & Corrosion Inhibition

HEMPA-based formulations are compatible with methanol/water mixtures and provide simultaneous calcium-soap dispersion and iron stabilization in alkaline cleaning products [2]. The tetraammonium salt (CAS 94107-65-0) delivers the active phosphonate anion without introducing sodium, which can interfere with surfactant phase behavior in concentrated liquid detergent formulations. The ammonium counterion also contributes to alkaline pH without requiring separate alkalinity builders.

Application
Selection Property
Validation Focus
High-pH cooling water scale control
pH-triggered tridentate Ca²⁺ binding
Calcium carbonate inhibition efficacy at pH > 8
Oilfield produced water iron tolerance
Ammonium-salt brine compatibility
Scale-inhibition retention under dissolved iron
TNAP inhibition in calcification research
TNAP/IAP selectivity profile
Enzyme inhibition and off-target IAP assessment
Ammonium-based alkaline cleaning
Sodium-free phosphonate delivery
Calcium-soap dispersion and iron stabilization
Quote Request

Request a Quote for Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.